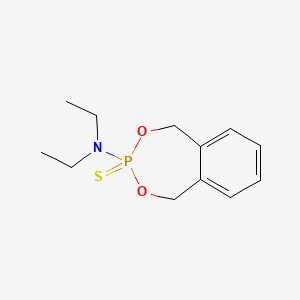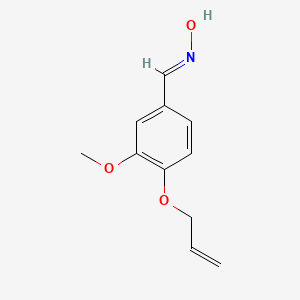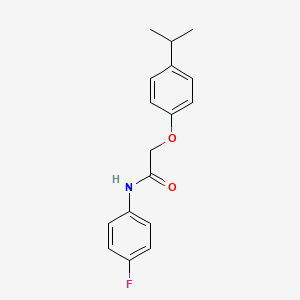![molecular formula C13H13N5O B5531127 N'-(4-pyridinylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531127.png)
N'-(4-pyridinylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic derivatives, including compounds similar to N'-(4-pyridinylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, involves the use of carbohydrazides and carbonylazides as reactive intermediates. These intermediates facilitate the formation of new compounds through reactions with unexpected behaviors, proving the compound's synthetic versatility. Spectroscopic studies, alongside elemental and X-ray structure analyses, are critical in confirming the structures of the synthesized compounds (Aly et al., 2019).
Molecular Structure Analysis
Detailed NMR spectroscopic investigations (1H, 13C, and 15N) reveal the molecular intricacies of compounds with a core similar to our compound of interest. The tricyclic compounds with a dipyrazolo[1,5-a:4',3'-c]pyridine core, for instance, provide insights into the molecular structure that are crucial for understanding the compound's chemical behavior and reactivity (Holzer et al., 2012).
Chemical Reactions and Properties
The compound's ability to participate in complex chemical reactions is highlighted by its synthesis through intramolecular nitrilimine cycloaddition to alkynes. This process demonstrates the compound's reactivity and the potential to form versatile 3-bromo derivatives, expanding its utility in chemical synthesis (Winters et al., 2014).
Physical Properties Analysis
Investigations into the physical properties, such as vibrational spectroscopy, DFT, and molecular docking studies, provide a comprehensive understanding of the compound's behavior in various conditions. For example, studies on similar compounds reveal in-depth insights into their optimized molecular structures, vibrational frequencies, and solvation energy values, which are essential for understanding the compound's stability and reactivity in different media (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties of N'-(4-pyridinylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide and its derivatives can be elucidated through synthetic pathways and reactions with various reagents. Studies on related compounds show the potential for creating a wide range of heterocyclic derivatives, indicating a rich field of chemical exploration and application potential (Mohareb et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-13(12-10-2-1-3-11(10)16-17-12)18-15-8-9-4-6-14-7-5-9/h4-8H,1-3H2,(H,16,17)(H,18,19)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHATRCEIIYUGE-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(Pyridin-4-YL)methylidene]-1H,4H,5H,6H-cyclopenta[C]pyrazole-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(3-methoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5531054.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5531062.png)

![4'-(2-propoxyethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5531073.png)
![9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531080.png)
![2-[(3,4-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5531098.png)

![1-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5531112.png)

![4-isopropylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5531120.png)

![1-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5531134.png)
![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5531138.png)